LSD1 Inhibitory Activity: Tranylcypromine as a Reference Scaffold Versus Optimized Derivatives
Tranylcypromine exhibits weak intrinsic LSD1 inhibitory activity with reported IC50 values ranging from 14.8 μM to 57.98 μM depending on assay conditions [1][2]. In contrast, structurally optimized TCP-based derivatives (compounds 26b and 29b) demonstrate sub-micromolar to nanomolar potency with IC50 values of 17 nM and 11 nM, respectively—representing a >1,000-fold improvement in potency [3]. This quantifiable potency gap establishes tranylcypromine hydrochloride as the appropriate reference control (inactive/weakly active comparator) rather than a functional LSD1 inhibitor, whereas the optimized derivatives serve as active tool compounds for target validation studies.
| Evidence Dimension | LSD1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 14.8 μM (14,800 nM) [1]; 57.98 μM (57,980 nM) [2] |
| Comparator Or Baseline | TCP derivative 26b: 17 nM; TCP derivative 29b: 11 nM |
| Quantified Difference | Derivatives are 870-fold to >5,200-fold more potent than tranylcypromine |
| Conditions | Recombinant LSD1 enzymatic assay; 10-dose IC50 mode with threefold serial dilution starting at 100 μM [1] |
Why This Matters
Researchers must select tranylcypromine hydrochloride as the baseline control scaffold, not the active LSD1 inhibitor, to avoid misinterpretation of experimental results when probing LSD1-dependent pathways.
- [1] NIH PubChem Bioassay Database. LSD1 Inhibition Activity of Compounds. Table 3. PMID: 11472331. View Source
- [2] Ji YY, Lin SD, Wang YJ, et al. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors. Eur J Med Chem. 2017;141:101-112. Table 1. View Source
- [3] He M, Ning Y, Wang C, et al. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. Bioorg Med Chem Lett. 2021;41:127993. View Source
